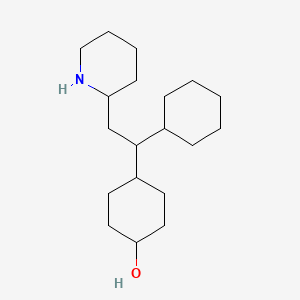

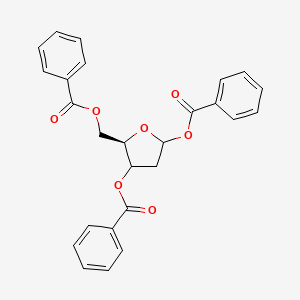

![molecular formula C₁₅H₁₂N₂O₂ B1141262 5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime CAS No. 209984-31-6](/img/structure/B1141262.png)

5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .

Synthesis Analysis

A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed. The pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step . All attempts of subsequent arylation via Suzuki–Miyaura cross coupling and construction of a seven-membered ring via Ullmann-type intramolecular coupling were unsuccessful because of dehydrohalogenation or other side reactions . This problem was overcome by the N-acetylation of the amino group, which facilitated the abovementioned coupling reactions to afford the desired 10-arylated dibenzoazepines .Molecular Structure Analysis

The molecular formula of 5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime is C15H12N2O2 . Its molecular weight is 252.27 g/mol . The InChI is InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11 (13)10-6-2-3-8-12 (10)14 (16-19)15 (17)18/h2-9,19H,1H3 .Chemical Reactions Analysis

The pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline was a crucial step in the synthesis of 10-arylated dibenzo[b,f]azepines . This reaction proceeded in a syn-selective manner without forming any detectable over-addition product .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 252.27 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Asymmetric Transfer Hydrogenation

Scientific Field

Organic Chemistry

Application Summary

This compound has been used in the asymmetric transfer hydrogenation of seven-membered tricyclic ketones .

Experimental Procedure

The enantioselective transfer hydrogenation of dibenzo-fused-azepine-diones was achieved by ruthenium catalysis in the presence of formic acid/triethylamine as a mild hydrogen source . Various derivatives of N-substituted dibenzo [b,e]azepin-6-11-dione were hydrogenated .

Results

The process resulted in a pharmaceutically important chiral skeleton in excellent yields (80 to >99%) and enantioselectivities (43 to >99%) . A theoretical study of the stereodetermining transition state revealed that a dibenzo [b,e]azepine-6,11-dione skeleton has a marked effect of CH/π interactions on enantioselection .

Asymmetric Michael/Cyclization Reaction

Scientific Field

Organic & Biomolecular Chemistry

Application Summary

This compound has been used in a catalytic asymmetric 1,5(6)-selective Michael/cyclization reaction .

Experimental Procedure

The reaction of α-hydroxyimino cyclic ketones with γ,β-unsaturated α-keto esters was carried out . This reaction provides a convenient 1,5(6)-selective asymmetric pathway to access synthetically useful ring-fused dihydropyrans .

Results

In general, high levels of yield, enantio- and diastereoselectivity (up to 99% yield, >99% ee and >20:1 dr) were obtained .

Safety And Hazards

Propiedades

IUPAC Name |

(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16-19)15(17)18/h2-9,19H,1H3/b16-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRCJTODZXUHRW-PEZBUJJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3C(=NO)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3/C(=N/O)/C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

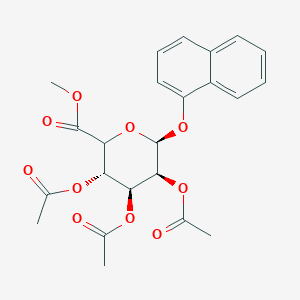

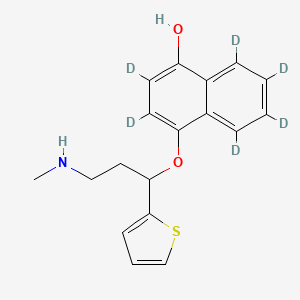

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

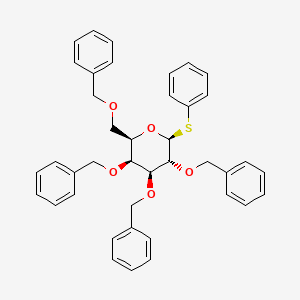

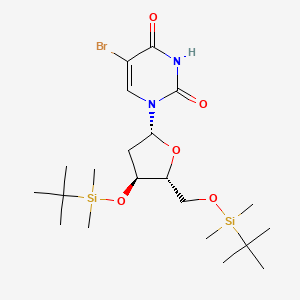

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

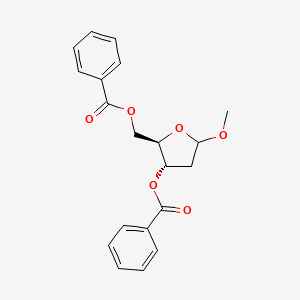

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)

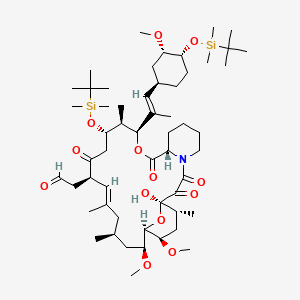

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)